
4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-butenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxobut-2-enoic acid is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the thiadiazole ring in its structure contributes to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxobut-2-enoic acid typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with maleic anhydride under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Applications De Recherche Scientifique
4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methyl-1,3,4-thiadiazole-2-amine
- 4-Oxobut-2-enoic acid derivatives
- Thiadiazole-based compounds
Uniqueness
4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxobut-2-enoic acid is unique due to its combined structural features of the thiadiazole ring and the oxobutenoic acid moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
92340-62-0 |
|---|---|
Formule moléculaire |
C7H7N3O3S |
Poids moléculaire |
213.22 g/mol |
Nom IUPAC |
(E)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C7H7N3O3S/c1-4-9-10-7(14-4)8-5(11)2-3-6(12)13/h2-3H,1H3,(H,12,13)(H,8,10,11)/b3-2+ |
Clé InChI |
HFVBPZSRKLSUOJ-NSCUHMNNSA-N |
SMILES isomérique |
CC1=NN=C(S1)NC(=O)/C=C/C(=O)O |
SMILES canonique |
CC1=NN=C(S1)NC(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


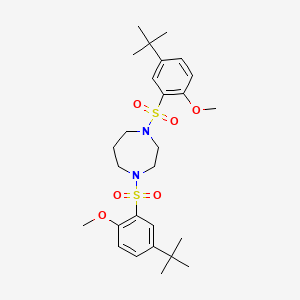
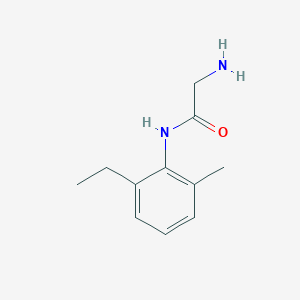
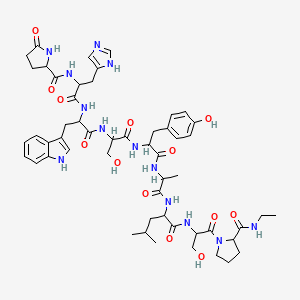
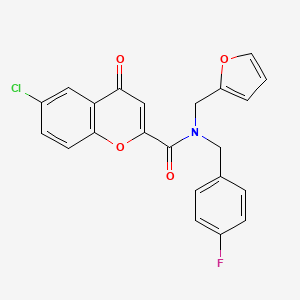
![2,5-Dichloro-4-ethoxy-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B12117352.png)
![5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine](/img/structure/B12117360.png)

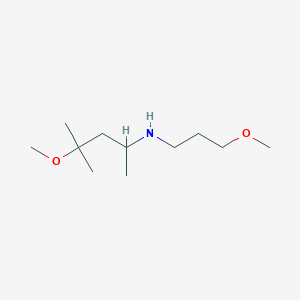
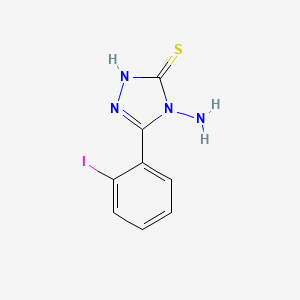
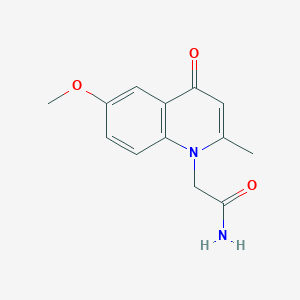

![N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide](/img/structure/B12117396.png)


